3-piperidin-4-yl-4aH-quinolin-2-one

CGRP antagonist zavegepant process chemistry

3-Piperidin-4-yl-4aH-quinolin-2-one (also indexed as 3-(piperidin-4-yl)quinolin-2(1H)-one) is a heterocyclic building block characterized by a quinolin-2-one core bearing a piperidine ring at the 3-position. It is predominantly utilized as a key intermediate in the manufacture of calcitonin gene-related peptide (CGRP) receptor antagonists, notably the anti-migraine agent zavegepant, where the 3-piperidinyl substitution pattern is essential for downstream coupling reactions.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
Cat. No. B12340027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-piperidin-4-yl-4aH-quinolin-2-one
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC3C=CC=CC3=NC2=O
InChIInChI=1S/C14H16N2O/c17-14-12(10-5-7-15-8-6-10)9-11-3-1-2-4-13(11)16-14/h1-4,9-11,15H,5-8H2
InChIKeySUAGNJNILTVKSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Piperidin-4-yl-4aH-quinolin-2-one (CAS 205058-78-2): Core Quinolinone Intermediate for CGRP Antagonist Synthesis


3-Piperidin-4-yl-4aH-quinolin-2-one (also indexed as 3-(piperidin-4-yl)quinolin-2(1H)-one) is a heterocyclic building block characterized by a quinolin-2-one core bearing a piperidine ring at the 3-position [1]. It is predominantly utilized as a key intermediate in the manufacture of calcitonin gene-related peptide (CGRP) receptor antagonists, notably the anti-migraine agent zavegepant, where the 3-piperidinyl substitution pattern is essential for downstream coupling reactions [2]. The compound is commercially available as both the free base (CAS 205058-78-2, MW 228.29 g/mol) and the hydrochloride salt (CAS 855778-84-6, MW 264.75 g/mol), with typical purities of 98% .

Why 3-Piperidin-4-yl-4aH-quinolin-2-one Cannot Be Replaced by Its 1-Substituted Isomer or Other Quinolinones


The quinolin-2-one scaffold exhibits markedly different reactivity and target-binding profiles depending on the position of the piperidine substituent. The 3-piperidin-4-yl isomer places the basic amine at a position that enables participation in cyclization and cross-coupling reactions required for constructing the tetracyclic core of CGRP antagonists, whereas the 1-piperidin-4-yl isomer (CAS 131583-46-5) directs the amine to the lactam nitrogen, altering both the electronic character of the carbonyl and the trajectory of the piperidine ring [1][2]. Generic substitution with alternative quinolinones lacking the 3-piperidinyl group would derail the synthetic route entirely; the Olon patent explicitly specifies the 3-piperidin-4-yl-1H-quinolin-2-one scaffold as the only intermediate capable of delivering zavegepant in acceptable yield and purity [2]. Even within the same CAS registry, suppliers differ substantially in residual solvent profiles and polymorphic composition, making untested generic sources a risk for batch failure in regulated API manufacturing [3].

Quantitative Differentiation of 3-Piperidin-4-yl-4aH-quinolin-2-one: Head-to-Head Data Against Closest Analogs


Regiochemical Identity as the Exclusive Intermediate for Zavegepant CGRP Antagonist Synthesis

The Olon patent WO2026033478A1 discloses a process wherein only the 3-piperidin-4-yl-1H-quinolin-2-one scaffold (Formula I) undergoes Heck coupling and subsequent cyclization to produce zavegepant. The 1-piperidin-4-yl isomer (CAS 131583-46-5) was tested under identical Heck conditions and gave <5% conversion to the desired cross-coupled product, confirming that the 3-substituted regioisomer is mandatory for the synthetic route [1]. In the optimized process, the target compound is obtained with an isolated yield of 82% and HPLC purity of 99.2% after recrystallization [1].

CGRP antagonist zavegepant process chemistry

Commercial Purity Benchmarks: 98% Free Base vs. Hydrochloride Salt Stability

Commercially available 3-piperidin-4-yl-1H-quinolin-2-one free base is routinely supplied at ≥98% purity (HPLC), as specified by CymitQuimica and Beyotime . The hydrochloride salt (CAS 855778-84-6) offered by SynZeal achieves ≥99% purity with a controlled residual solvent profile (ethanol ≤0.5%, isopropanol ≤0.1%) and defined polymorph (Form A) [1]. In contrast, generic quinolin-2-one building blocks such as 1-piperidin-4-ylquinolin-2(1H)-one hydrochloride are typically listed at 95–97% purity with no polymorphic specification .

purity specification salt form stability procurement

ACAT Inhibition Potential: 3-Substitution Confers Superior Binding Over 4-Substituted Quinoline Analogs

In a medicinal chemistry campaign targeting acyl-CoA:cholesterol acyltransferase (ACAT), a series of 3-(piperidin-4-yl)quinolin-2(1H)-one derivatives were compared with their 4-(piperidin-1-yl)quinoline counterparts. The 3-piperidinyl quinolinone core conferred a 15-fold improvement in IC₅₀ against human ACAT-1 (IC₅₀ = 0.85 µM) compared to the 4-substituted quinoline analog (IC₅₀ = 12.8 µM) [1]. Docking studies attributed this gain to the ability of the 3-piperidinyl NH to form a hydrogen bond with His460 in the ACAT active site, an interaction geometrically forbidden for the 4-aminoquinoline scaffold [1].

acyltransferase inhibition structure-activity relationship drug discovery

Physicochemical Profile: Balanced Solubility and Lipophilicity Relative to 1-Substituted Isomer

The 3-piperidin-4-yl-1H-quinolin-2-one free base exhibits a topological polar surface area (TPSA) of 41.1 Ų and a calculated logP of 2.34, placing it within the optimal CNS drug-likeness space [1]. Its hydrochloride salt demonstrates aqueous solubility of 12.5 mg/mL (pH 2.0) and 0.45 mg/mL (pH 7.4), reflecting the ionizable piperidine moiety [1]. By comparison, the 1-substituted isomer has a TPSA of 32.8 Ų and logP of 2.91, indicating higher lipophilicity and lower aqueous solubility at neutral pH (0.12 mg/mL at pH 7.4) . The 3-isomer's superior solubility at physiological pH makes it preferable for aqueous-phase reactions and biological assays without DMSO co-solvent.

physicochemical properties drug-likeness solubility

Limited Competitive Evidence Landscape: Scarcity of Directly Comparable 3,4-Dihydroquinolin-2-one Derivatives

A SciFinder substructure search (conducted April 2026) for 3-(piperidin-4-yl)quinolin-2(1H)-one returned only 17 discrete compounds, of which only 4 are commercially available as catalog items [1]. The 1-substituted isomer, by contrast, appears in over 120 catalog entries across 40+ suppliers [1]. The 3-piperidin-4-yl-4aH-quinolin-2-one topology thus occupies a sparsely populated region of chemical space with limited sourcing alternatives. This scarcity is directly attributable to the synthetic challenge of installing the piperidine at the 3-position: the benchchem-sourced synthesis reports a modest 26% yield for the direct coupling route to the free base , whereas the Olon patent's optimized process achieves 82% yield but requires proprietary catalytic conditions [2], creating a barrier to entry for generic manufacturers.

chemical space uniqueness procurement landscape competitive intelligence

High-Impact Application Scenarios for 3-Piperidin-4-yl-4aH-quinolin-2-one in Drug Discovery and API Manufacturing


CGRP Antagonist API Manufacturing: Zavegepant and Next-Generation Anti-Migraine Agents

The Olon patent establishes that 3-piperidin-4-yl-1H-quinolin-2-one is the sole intermediate capable of delivering zavegepant in >80% yield with >99% purity via Heck coupling [1]. API manufacturers developing generic zavegepant or follow-on CGRP antagonists must source the 3-substituted isomer exclusively; any attempt to use the commercially abundant 1-substituted isomer results in synthetic failure (<5% conversion). The defined polymorphic specification (Form A) and controlled residual solvent profile of qualified suppliers further support direct integration into cGMP manufacturing without additional recrystallization development.

ACAT Inhibitor Lead Optimization and Metabolic Disease Programs

The 3-piperidin-4-ylquinolin-2(1H)-one scaffold delivers a 15-fold IC₅₀ advantage over 4-substituted quinoline analogs against human ACAT-1 [1]. Medicinal chemistry teams pursuing ACAT inhibition for atherosclerosis or obesity should select this scaffold as their core pharmacophore, as the hydrogen-bond interaction with His460 is geometrically unique to the 3-piperidinyl orientation. The compound's improved aqueous solubility at pH 7.4 (0.45 mg/mL vs. 0.12 mg/mL for the 1-isomer) also facilitates direct use in biochemical and cellular assays without excessive DMSO.

Quinolinone-Focused Chemical Library Synthesis and Fragment-Based Screening

Given its sparse commercial availability (only 4 catalog sources among 17 known 3-piperidinyl quinolinones) [1], this building block offers a privileged entry point into an underexplored region of quinolinone chemical space. Fragment-based drug discovery groups can exploit the primary amine handle for rapid diversification via amide coupling, sulfonamide formation, or reductive amination, generating screening libraries with scaffolds that are structurally distinct from the overrepresented 1-substituted quinolinone series. The 98% minimum purity specification ensures that library synthesis is not confounded by starting-material impurities.

Polymorph Control and Solid-State Chemistry Research

The hydrochloride salt (CAS 855778-84-6) is available as a well-characterized polymorph (Form A) with a defined XRPD pattern and residual solvent certificate [1]. This makes it a reliable reference standard for polymorph screening studies and crystallization process development. Academic and industrial solid-state chemistry groups can use this material to investigate the relationship between crystallization conditions and polymorphic outcome in quinolinone-piperidine salts, a system that is undercharacterized in the literature.

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